molecular formula C9H9F3N2O B14813004 3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine

3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B14813004
M. Wt: 218.18 g/mol
InChI Key: VDYICNLYBGVSMU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C9H9F3N2O. This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an amine group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical reactivity .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-7(15-5-1-2-5)6(13)3-4-14-8/h3-5H,1-2H2,(H2,13,14)

InChI Key

VDYICNLYBGVSMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C(F)(F)F)N

Origin of Product

United States

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